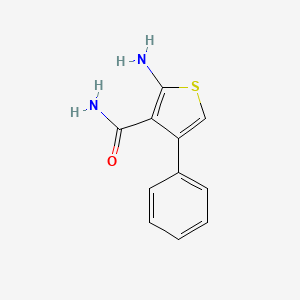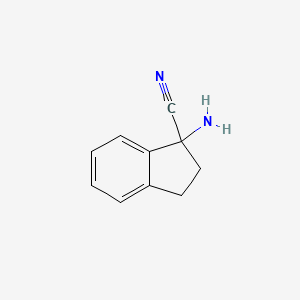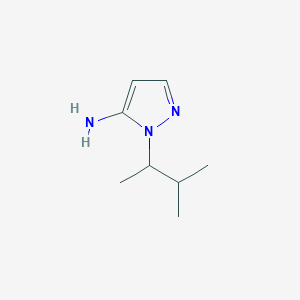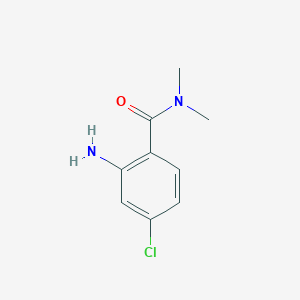
1-(2-Amino-4-chlorophenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-chlorophenyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with an amino group and a chlorine atom on the phenyl ring
Mechanism of Action
Target of Action
The primary target of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the signaling pathway of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it blocks the receptor and prevents HIV-1 from entering the cell .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Biochemical Analysis
Biochemical Properties
1-(2-Amino-4-chlorophenyl)piperidin-4-ol plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the chemokine receptor CCR5, which is a seven-transmembrane G-protein coupled receptor. This interaction is crucial in the context of HIV-1 entry into cells, as CCR5 acts as a coreceptor for the virus. The compound’s ability to antagonize CCR5 makes it a potential candidate for HIV-1 treatment . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby preventing infection . Moreover, the compound’s impact on cellular signaling pathways can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. These effects underscore the potential therapeutic applications of this compound in treating diseases that involve dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as the CCR5 receptor, and inhibiting its function. This inhibition is achieved through a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor . Additionally, this compound can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in cellular signaling pathways. These molecular interactions result in changes in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation of the compound can occur over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects may be observed. These threshold effects are important for determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the dosage-dependent effects of this compound, highlighting the need for careful dosage optimization in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can influence its efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors that determine its efficacy and safety. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects. Understanding the transport and distribution mechanisms of this compound is essential for developing effective delivery strategies and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chlorobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-amino-4-chlorobenzaldehyde with piperidine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present on the compound.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(2-Amino-4-chlorophenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
- 1-(2-Amino-4-bromophenyl)piperidin-4-ol
- 1-(2-Amino-4-fluorophenyl)piperidin-4-ol
- 1-(2-Amino-4-methylphenyl)piperidin-4-ol
Comparison: 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to biological targets. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific therapeutic applications.
Properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHPRRYKAMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)





![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)




![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)

